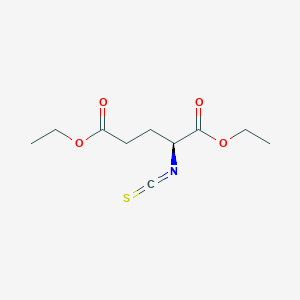
Diethyl l-2-isothiocyanatoglutarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl l-2-isothiocyanatoglutarate is a useful research compound. Its molecular formula is C10H15NO4S and its molecular weight is 245.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Organic Chemistry
- Reagent in Synthesis : Diethyl l-2-isothiocyanatoglutarate is utilized as a reagent for introducing isothiocyanate groups into various organic molecules. This property makes it valuable for synthesizing other complex compounds.
2. Biological Research
- Antimicrobial Properties : Studies have shown that compounds containing isothiocyanate groups exhibit antimicrobial activity against various bacterial strains. This compound has been investigated for its potential to inhibit microbial growth, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : The compound's reactivity allows it to interact with biological macromolecules, potentially leading to enzyme inhibition or modification of cellular pathways associated with cancer proliferation. Research indicates that such compounds can induce apoptosis in cancer cells.
3. Medicinal Chemistry
- Drug Development : this compound is being explored for its role in drug development, particularly targeting specific metabolic pathways and enzyme systems. Its ability to form covalent bonds with nucleophilic sites on proteins enhances its potential as a therapeutic agent.
4. Industrial Applications
- Production of Specialty Chemicals : The compound is utilized in the synthesis of specialty chemicals and materials that require the unique properties imparted by isothiocyanates. This includes applications in polymer chemistry where it contributes to the development of materials with enhanced flexibility and thermal stability .
Case Studies
Several studies have highlighted the applications and effectiveness of this compound:
- Antimicrobial Testing : A series of tests demonstrated that derivatives of this compound exhibited strong inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its utility as a potential antimicrobial agent.
- Cancer Cell Studies : In vitro studies indicated that treatment with this compound resulted in significant reductions in cell viability among various cancer cell lines, supporting its potential as an anticancer therapeutic.
Propiedades
IUPAC Name |
diethyl (2S)-2-isothiocyanatopentanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-3-14-9(12)6-5-8(11-7-16)10(13)15-4-2/h8H,3-6H2,1-2H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIMBFWLTYKYLU-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













